1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid is a chemical compound with a complex structure that includes a cyclohexane ring, an amino group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid can be achieved through several methods. One notable method involves the Diels-Alder reaction, which uses Ni(II)-complex stabilized β-alanine derived dienes . This reaction is significant for preparing various polyfunctional β-aminocyclohexane carboxylic acids. The reaction conditions typically involve the use of a Lewis acid catalyst and specific dienophiles, such as acrylic acid derivatives .
Chemical Reactions Analysis
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It can be utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound valuable for research and therapeutic applications.
Comparison with Similar Compounds
1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: This compound lacks the amino group, making it less versatile in forming hydrogen bonds and ionic interactions.
1-[(3-methylbut-2-en-1-yl)amino]cyclobutane-1-carboxylic acid: This compound has a cyclobutane ring instead of a cyclohexane ring, which affects its chemical reactivity and stability.
Properties
CAS No. |
652172-84-4 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(3-methylbut-2-enoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO3/c1-9(2)8-10(14)13-12(11(15)16)6-4-3-5-7-12/h8H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
OJGZDJIKWUONLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1(CCCCC1)C(=O)O)C |
Origin of Product |
United States |
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